molecular formula C10H17NO3S B2705365 tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate CAS No. 183800-74-0

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate

Cat. No.: B2705365
CAS No.: 183800-74-0
M. Wt: 231.31
InChI Key: NCTWTOSRADIIRF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3S and a molecular weight of 231.32 g/mol . It is an organic compound that features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with an acetylthio group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(acetylthio)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with acetylthio compounds under controlled conditions. One common method involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with potassium thioacetate in the presence of a suitable solvent . The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography (GC) to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of tert-butyl 3-(acetylthio)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetylthio group, yielding the corresponding azetidine derivative.

    Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Azetidine derivatives without the acetylthio group.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive acetylthio group.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(acetylthio)azetidine-1-carboxylate involves its interaction with biological molecules through its reactive acetylthio group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate is unique due to its acetylthio group, which imparts specific reactivity and potential for covalent modification of biological molecules. This makes it particularly useful in applications involving enzyme inhibition and protein modification, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 3-acetylsulfanylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-7(12)15-8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTWTOSRADIIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mixture of tert-butyl 3-iodoazetidine-1-carboxylate (STEP B, 2.05 g, 7.24 mmol), cesium carbonate (4.72 g, 14.5 mmol), thioacetic acid (1.10 g, 14.5 mmol) and dimethyl formamide (10 mL) was stirred at 70° C. for 4 h. The reaction mixture was cooled to room temperature and diluted with diethyl ether (200 mL). The resulting mixture was washed with water (80 mL×3) and brine (50 mL), then dried over magnesium sulfate.
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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